molecular formula C26H25N3O6S B15125102 Nsci

Nsci

Cat. No.: B15125102
M. Wt: 507.6 g/mol
InChI Key: XDHJBIYJRNFDKS-UHFFFAOYSA-N
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Description

It has a molecular formula of C26H25N3O6S and a molecular weight of 507.56 g/mol . Nsci is primarily used in scientific research due to its ability to inhibit apoptosis, making it a valuable tool in studies related to cell death and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nsci can be synthesized through a multi-step process involving the reaction of 1-methylisatin with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Nsci undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the sulfonyl and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield various reduced derivatives .

Scientific Research Applications

Nsci has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a reagent in various organic synthesis reactions.

    Biology: this compound is used to study apoptosis and cell survival mechanisms. It is particularly valuable in research involving caspase 3 inhibition.

    Medicine: this compound has potential therapeutic applications in diseases where apoptosis plays a key role, such as cancer and neurodegenerative disorders.

    Industry: This compound is used in the development of apoptosis inhibitors for various industrial applications

Mechanism of Action

Nsci exerts its effects by selectively inhibiting caspase 3, a key enzyme involved in the execution phase of apoptosis. The inhibition of caspase 3 prevents the cleavage of various substrates, thereby blocking the apoptotic process. This compound binds to the active site of caspase 3, preventing its activation and subsequent downstream effects .

Comparison with Similar Compounds

Nsci is unique due to its selective inhibition of caspase 3. Similar compounds include:

    Z-VAD-FMK: A broad-spectrum caspase inhibitor.

    Q-VD-OPh: Another broad-spectrum caspase inhibitor with a different mechanism of action.

    DEVD-CHO: A selective caspase 3 inhibitor but with a different chemical structure.

This compound stands out due to its nonpeptide nature and high selectivity for caspase 3, making it a valuable tool in apoptosis research .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-[2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6S/c1-34-20-8-6-18(7-9-20)16-28-24-11-10-22(14-23(24)25(30)26(28)31)36(32,33)29-13-3-4-19(29)17-35-21-5-2-12-27-15-21/h2,5-12,14-15,19H,3-4,13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHJBIYJRNFDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCC4COC5=CN=CC=C5)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.